molecular formula C9H12O B195566 3-Phenyl-1-propanol CAS No. 122-97-4

3-Phenyl-1-propanol

Cat. No.: B195566
CAS No.: 122-97-4
M. Wt: 136.19 g/mol
InChI Key: VAJVDSVGBWFCLW-UHFFFAOYSA-N
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Description

Hydrocinnamyl alcohol, also known as 3-phenylpropanol, is an aromatic compound with the molecular formula C9H12O. It is a colorless to yellowish oily liquid with a sweet floral aroma and fruity flavor. This compound is slightly soluble in water but highly soluble in methanol, ethanol, and other organic solvents . Hydrocinnamyl alcohol is commonly found in natural products such as strawberries, cinnamon leaf oil, and tea. It is widely used in the flavor, fragrance, and cosmetic industries due to its pleasant aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrocinnamyl alcohol can be synthesized through the selective hydrogenation of cinnamaldehyde. This process involves the use of nickel-based catalysts supported on titania or other materials. The reaction typically occurs in methanol at a temperature range of 80-140°C and under hydrogen pressure . The hydrogenation of cinnamaldehyde can yield hydrocinnamyl alcohol as one of the major products .

Industrial Production Methods: In industrial settings, hydrocinnamyl alcohol is produced using recombinant yeasts such as Saccharomyces cerevisiae. The yeast is engineered to express phenylalanine ammonia lyase and aryl carboxylic acid reductase, which convert sugars into trans-cinnamic acid and subsequently into hydrocinnamyl alcohol . This biotechnological approach offers a sustainable and efficient method for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Hydrocinnamyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydrocinnamic acid.

    Reduction: It can be reduced to form 3-phenylpropanol.

    Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used for reduction reactions.

    Substitution: Reagents such as halogens and acids can be used for substitution reactions.

Major Products:

Scientific Research Applications

Fragrance and Cosmetic Applications

3-Phenyl-1-propanol is widely used in the fragrance industry due to its pleasant aroma. It serves as a key ingredient in various cosmetic products and is often combined with other compounds such as Heliotropin or Piperonal to enhance its preservative properties against bacteria and molds .

Table 1: Fragrance Applications of this compound

Application TypeDescription
Perfumes Used as a base note to provide a sweet, floral scent.
Cosmetics Acts as a preservative and fragrance component.
Household Products Incorporated into cleaning products for scent enhancement.

Food Science

In food science, this compound has been identified as a flavoring agent in various foods, including bilberries and highbush blueberries. Its presence can serve as a potential biomarker for the consumption of these foods . Furthermore, studies have indicated that it possesses phytotoxic properties that can affect plant germination rates, making it relevant in agricultural research .

Table 2: Food Applications of this compound

Food TypeRole
Beverages Flavoring agent in alcoholic drinks.
Fruits Found naturally in bilberries and blueberries.
Flavoring Compounds Used to enhance sweet flavors in various products.

Toxicological Studies

A significant body of research has focused on the safety and toxicological profile of this compound. Studies indicate that it has low acute toxicity and minimal skin irritation potential when used in cosmetic formulations . A comprehensive review has assessed its dermatological safety when included as a fragrance ingredient .

Case Study: Toxicological Assessment
A toxicological review conducted by Belsito et al. (2011) evaluated the safety of cinnamyl phenylpropyl compounds, including this compound, concluding that they pose little risk when used within established guidelines in cosmetic products .

Biochemical Research

In biochemistry, this compound has been utilized as a biochemical tool in proteomics research due to its ability to modify proteins through interactions with functional groups . Additionally, it has been employed in studies examining the hydrogenation of trans-cinnamaldehyde using organometallic complexes, showcasing its utility in synthetic organic chemistry .

Table 3: Biochemical Applications of this compound

Application AreaDescription
Proteomics Used as a biochemical for protein modification studies.
Synthetic Chemistry Involved in hydrogenation reactions to synthesize other compounds.

Mechanism of Action

The mechanism of action of hydrocinnamyl alcohol involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenases to form corresponding aldehydes and acids. These metabolites can further participate in various biochemical pathways, exerting effects such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Hydrocinnamyl alcohol stands out due to its unique combination of aromatic and aliphatic characteristics, making it valuable in various applications.

Biological Activity

3-Phenyl-1-propanol, an aromatic alcohol classified as a benzene and substituted derivative, has garnered attention for its diverse biological activities. This compound, primarily found in bilberries (Vaccinium myrtillus) and several other fruits and mushrooms, exhibits various pharmacological properties that make it a subject of interest in both food science and medicinal research.

  • Chemical Formula : C9H12O
  • Molecular Weight : 136.191 g/mol
  • IUPAC Name : 3-phenylpropan-1-ol
  • CAS Number : 122-97-4

Sources of this compound

This compound is naturally present in several foods, including:

  • Bilberries (Vaccinium myrtillus)
  • Blackberries (Rubus)
  • Highbush blueberries (Vaccinium corymbosum)
  • Oyster mushrooms (Pleurotus ostreatus)

This compound is recognized for its sweet, balsam-like taste, which may contribute to its potential as a flavoring agent in food products .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacteria and molds, making it useful as a preservative in cosmetic formulations . Studies have reported its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential application in food preservation and safety.

Insecticidal Activity

Insecticidal effects have also been documented for this compound. In a study involving various compounds, it was noted to exhibit insecticidal activity with specific lethal dose (LD50) values comparable to other known insecticides . This property could be leveraged in agricultural practices to manage pest populations effectively.

Phytotoxic Effects

This compound has demonstrated phytotoxicity, affecting seed germination and plant growth. For instance, it significantly reduced germination rates in Allium cepa and Lactuca sativa at certain concentrations. The effects were more pronounced at lower concentrations, indicating a concentration-dependent response that may influence agricultural practices .

Enzymatic Interactions

The metabolic pathways involving this compound include interactions with various enzymes:

Enzyme Function Specific Role
Sulfotransferase family cytosolic 2B member 1 (SULT2B1)Catalyzes sulfate conjugationIncreases water solubility for renal excretion
UDP-glucuronosyltransferase 1A1 (UGT1A1)Transfers hexosyl groupsConjugates potentially toxic xenobiotics for elimination

These enzymatic activities suggest that this compound can undergo metabolic transformations that enhance its solubility and facilitate its excretion from the body, potentially reducing toxicity .

Study on Alzheimer’s Disease Models

In a study exploring the anti-Alzheimer's disease (AD) activities of various compounds, including those derived from Cassia obtusifolia, researchers evaluated the inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and BACE1 enzyme activity. Although this compound was not directly tested in this context, related compounds exhibited promising results in ameliorating synaptic dysfunction associated with AD .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 3-phenyl-1-propanol in complex mixtures?

  • Methodological Answer : For quantitative analysis, benchtop 31P-NMR with ≥256 scans ensures reliable integration of hydroxyl groups, minimizing signal-to-noise deviations . Gas chromatography/mass spectrometry (GC/MS) is also effective for identifying this compound in essential oils or fragrance matrices, using retention indices (e.g., AI: 1599) and mass spectral libraries for cross-validation .

Q. How can researchers ensure the structural integrity of this compound during synthesis?

  • Methodological Answer : Verify purity via catalytic systems like CuCl/TPA in THF, which minimizes side reactions during amide coupling . Post-synthesis, confirm structural identity using monoisotopic mass (136.0888 Da) and NMR spectral data (e.g., δ 1.8–2.2 ppm for CH2 groups) . Cross-reference CAS RN 122-97-4 and synonyms (e.g., hydrocinnamyl alcohol) to avoid misidentification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS Category 1B (skin corrosion) and WGK 3 (aquatic hazard) classifications. Use PPE (gloves, goggles) and work under fume hoods to mitigate exposure. Review Safety Data Sheets (SDS) for specific handling instructions and emergency measures .

Advanced Research Questions

Q. How do catalytic systems influence the reaction pathways of this compound in oxidation reactions?

  • Methodological Answer : Bimetallic Au-Pd/TiO2 catalysts promote dehydrogenation to cinnamaldehyde (44% selectivity), while Cu/ABNO systems enable oxidative coupling with amines to form amides (85% yield with n-butylamine). Catalyst choice dictates β-hydride elimination vs. nucleophilic substitution pathways .

Q. What methodologies resolve contradictions in reported reaction yields of this compound derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., chromanone vs. chromone formation) arise from competing oxidation pathways. Use stoichiometric control (e.g., 4 equiv. CAN) and isolate intermediates via column chromatography. Validate results with kinetic studies and byproduct profiling .

Q. How can advanced NMR techniques improve the characterization of this compound’s stereochemical properties?

  • Methodological Answer : Employ 13C-NMR with DEPT-135 to distinguish CH2 and CH3 groups in aliphatic chains. For stereoisomers, use chiral shift reagents or 2D NOESY to assess spatial proximity of phenyl and hydroxyl groups . Optimize scan numbers (≥200) to stabilize integration values .

Q. Data Interpretation & Contradiction Management

Q. How should researchers address inconsistencies in toxicity profiles of this compound across studies?

  • Methodological Answer : Cross-reference toxicologic reviews (e.g., FEMA No. 2887) and differentiate between dermal vs. systemic exposure models. Use in vitro assays (e.g., epidermal keratinocyte viability) to validate in silico predictions .

Q. What strategies validate the reproducibility of catalytic amidation reactions involving this compound?

  • Methodological Answer : Standardize reaction conditions (e.g., THF solvent, 25°C) and pre-activate Cu catalysts to reduce variability. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) and quantify yields via HPLC with UV detection (λ = 254 nm) .

Q. Tables for Key Data

Analytical Parameter Method Optimal Conditions Reference
Hydroxyl group quantification31P-NMR256 scans, 25°C, CDCl3 solvent
Structural identificationGC/MSRT 32.88 min, AI 1599
Catalytic amidation yieldCuCl/TPA/THF24 h, 85% yield with nBuNH2

Properties

IUPAC Name

3-phenylpropan-1-ol
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InChI

InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
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InChI Key

VAJVDSVGBWFCLW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCCO
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Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID6041638
Record name 3-Phenyl-1-propanol
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Molecular Weight

136.19 g/mol
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless, slightly viscous liquid, sweet hyacinth odour
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Boiling Point

241 °C, Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg, 235.00 to 236.00 °C. @ 760.00 mm Hg
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Flash Point

Flash Point: 212 °F/ 100 °C/ closed cup
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Solubility

In water, 5,680 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible with ethanol, ether, Soluble in fixed oils, propylene glycol; insoluble in glycerin, 5.68 mg/mL at 25 °C, slightly soluble in water; soluble in oils, miscible (in ethanol)
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Density

0.995 g/cu cm at 25 °C, 0.993-1.002
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Vapor Pressure

0.0234 mm Hg at 25 °C (extrapolated from higher temperatures)
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Color/Form

Colorless liquid, Slightly viscous, colorless liquid

CAS No.

122-97-4, 93842-54-7
Record name Benzenepropanol
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Melting Point

<-18 °C, < -18 °C
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Synthesis routes and methods I

Procedure details

A solution of Intermediate 1 (640 mg), 1,1′-azobis(N,N-dimethylformamide) (1200 mg, Aldrich or prepared according to Chemistry Letters, 539 (1994)) and 3-phenyl-1-propanol (710 μl, Tokyo Kasei Kogyo) in tetrahydrofuran (30 ml) was added with tri(n-butyl)phosphine (1.75 ml, Tokyo Kasei Kogyo) with stirring and ice cooling and stirred at room temperature under argon atmosphere for 13.5 hours. The precipitates in the reaction mixture were removed by filtration, and then the solvent was evaporated from the filtrate under reduced pressure. The residue was purified by flash column chromatography (hexane/ethyl acetate mixed solvent) to obtain the title compound (913 mg, mixture with a small amount of 3-phenyl-1-propanol).
Name
Intermediate 1
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
1200 mg
Type
reactant
Reaction Step One
Quantity
710 μL
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

67.1 mg (0.50 mmol) of 3-phenyl-2-propen-1-ol (34), 270 μL (15 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 6 hours at 800 rpm (reversed every 30 minutes). After the lapse of 6 hours, 10 mL of ethyl acetate was added to the vessel of the ball mill to provide a solution containing the reaction mixture, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 64.7 mg (0.475 mmol) of 3-phenyl-1-propanol (35). The yield was 95%. The reaction is expressed by the following scheme.
Quantity
67.1 mg
Type
reactant
Reaction Step One
Name
Quantity
270 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Into a solution of 12 g (0.31 mole) of lithium aluminum hydride in 100 ml of anhydrous diethyl ether was added dropwise a solution prepared by dissolving 37 g (0.25 mole) of cinnamic acid in 100 ml of anhydrous diethyl ether at a temperature of 0° to 20° C. After completion of the dropwise addition of the solution, the mixture was further agitated for additional 30 minutes at 20° C. and then admixed with 100 ml of a 10% hydrochloric acid followed by phase separation. The organic solution taken by phase separation was subjected to evaporation of the ether and then distilled under reduced pressure to give 11 g of dihydrocinnamyl alcohol, which yield was 31% of the theoretical value, but neither cinnamyl alcohol nor cinnamic aldehyde could be obtained.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

First, 1.13 g of the starting material 4-chloro-1-phenylpyrazolo[3,4-d]pyrimidine was combined with 0.67 ml Et3N, 0.74 g of (R)-(+)-2-amino-3-phenyl-1-propanol in 60 ml absolute ethanol and heated in a steam bath for four hours. The solvent was then removed under vacuum and the residue was purified by flash chromatography (10-20% isopropyl alcohol/hexane) to yield 1.24 g of (R)-β-[1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzenepropanol (74% yield).
[Compound]
Name
starting material
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.67 mL
Type
reactant
Reaction Step Three
Quantity
0.74 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
74%

Synthesis routes and methods V

Procedure details

reducing an aldehyde which is 3-phenyl-prop-2-enal or 3-phenyl-2-methyl-prop-2-enal to produce the corresponding 3-phenyl propanol;
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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